molecular formula C18H15BrClN3O4 B11107887 2-(2-bromo-4-chlorophenoxy)-N'-[(2E,3E)-4-(3-nitrophenyl)but-3-en-2-ylidene]acetohydrazide

2-(2-bromo-4-chlorophenoxy)-N'-[(2E,3E)-4-(3-nitrophenyl)but-3-en-2-ylidene]acetohydrazide

Cat. No.: B11107887
M. Wt: 452.7 g/mol
InChI Key: DADITHLLCUSCHC-ULPCKYPFSA-N
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Description

2-(2-bromo-4-chlorophenoxy)-N’-[(2E,3E)-4-(3-nitrophenyl)but-3-en-2-ylidene]acetohydrazide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromo-4-chlorophenoxy)-N’-[(2E,3E)-4-(3-nitrophenyl)but-3-en-2-ylidene]acetohydrazide typically involves a multi-step process:

  • Formation of the Phenoxy Intermediate: : The initial step involves the reaction of 2-bromo-4-chlorophenol with an appropriate base, such as sodium hydroxide, to form the phenoxide ion. This intermediate is then reacted with a suitable alkylating agent to introduce the acetohydrazide moiety.

  • Condensation Reaction: : The phenoxy intermediate is then subjected to a condensation reaction with 4-(3-nitrophenyl)but-3-en-2-one under acidic or basic conditions to form the desired hydrazone linkage. This step may require the use of catalysts or specific solvents to optimize the yield and purity of the product.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods while ensuring safety, efficiency, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to produce the compound in large quantities.

Chemical Reactions Analysis

Types of Reactions

2-(2-bromo-4-chlorophenoxy)-N’-[(2E,3E)-4-(3-nitrophenyl)but-3-en-2-ylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions using reducing agents such as hydrogen gas and a palladium catalyst.

    Reduction: The hydrazone linkage can be reduced to a hydrazine derivative using reducing agents like sodium borohydride.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

    Oxidation: Formation of the corresponding amine derivative.

    Reduction: Formation of the hydrazine derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure and reactivity.

Mechanism of Action

The mechanism of action of 2-(2-bromo-4-chlorophenoxy)-N’-[(2E,3E)-4-(3-nitrophenyl)but-3-en-2-ylidene]acetohydrazide depends on its specific application. For example, if used as an antimicrobial agent, it may interact with bacterial cell membranes or enzymes, disrupting their function. In the context of anticancer research, it may interfere with cellular signaling pathways or induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    2-(2-bromo-4-chlorophenoxy)acetohydrazide: Lacks the nitrophenyl and butenylidene groups, resulting in different reactivity and applications.

    N’-[(2E,3E)-4-(3-nitrophenyl)but-3-en-2-ylidene]acetohydrazide: Lacks the bromo and chlorophenoxy groups, leading to different chemical properties and uses.

Uniqueness

2-(2-bromo-4-chlorophenoxy)-N’-[(2E,3E)-4-(3-nitrophenyl)but-3-en-2-ylidene]acetohydrazide is unique due to the combination of its functional groups, which confer a wide range of reactivity and potential applications. The presence of both halogen atoms and the nitrophenyl group allows for diverse chemical modifications and interactions, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C18H15BrClN3O4

Molecular Weight

452.7 g/mol

IUPAC Name

2-(2-bromo-4-chlorophenoxy)-N-[(E)-[(E)-4-(3-nitrophenyl)but-3-en-2-ylidene]amino]acetamide

InChI

InChI=1S/C18H15BrClN3O4/c1-12(5-6-13-3-2-4-15(9-13)23(25)26)21-22-18(24)11-27-17-8-7-14(20)10-16(17)19/h2-10H,11H2,1H3,(H,22,24)/b6-5+,21-12+

InChI Key

DADITHLLCUSCHC-ULPCKYPFSA-N

Isomeric SMILES

C/C(=N\NC(=O)COC1=C(C=C(C=C1)Cl)Br)/C=C/C2=CC(=CC=C2)[N+](=O)[O-]

Canonical SMILES

CC(=NNC(=O)COC1=C(C=C(C=C1)Cl)Br)C=CC2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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